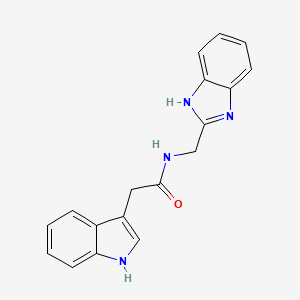![molecular formula C19H22N6O B7454792 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine](/img/structure/B7454792.png)
1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine is a chemical compound that has gained attention in scientific research for its potential pharmacological applications. This compound is also known as MPPT and has been synthesized through various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems, including the serotonergic and noradrenergic systems. It has also been shown to interact with GABAergic and glutamatergic systems.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to reduce pain sensitivity in animal models, which may be due to its effects on the GABAergic and glutamatergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine in lab experiments is its potential pharmacological applications. It has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models, which may be useful in the development of new drugs for the treatment of these conditions. However, one of the limitations of using this compound is its limited availability and high cost.
Direcciones Futuras
There are several future directions for the study of 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine. One direction is to further investigate its potential pharmacological applications, particularly in the treatment of anxiety, depression, and neuropathic pain. Another direction is to investigate its effects on other neurotransmitter systems, such as the dopaminergic system. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion
This compound is a chemical compound that has potential pharmacological applications. It has been synthesized through various methods and has been studied for its anxiolytic, antidepressant, and antinociceptive effects in animal models. Its mechanism of action is not fully understood, but it is thought to modulate several neurotransmitter systems. Further research is needed to understand its potential pharmacological applications, mechanism of action, and potential side effects.
Métodos De Síntesis
There are various methods for synthesizing 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine. One of the commonly used methods involves the reaction of 1-(2-methoxyphenyl)piperazine with 5-phenyltetrazole-2-carbaldehyde in the presence of a reducing agent. Another method involves the reaction of 1-(2-methoxyphenyl)piperazine with 5-phenyltetrazole-2-carboxylic acid in the presence of a coupling agent.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine has been studied for its potential pharmacological applications. It has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, as well as for its effects on the serotonergic and noradrenergic systems.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-26-18-10-6-5-9-17(18)24-13-11-23(12-14-24)15-25-21-19(20-22-25)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMLWWLIPLKLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CN3N=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)



![4-(methoxymethyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7454759.png)
![4-[(2,3-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B7454762.png)



![N-[2-[[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7454787.png)
![4-[4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]piperazin-1-yl]sulfonylbenzamide](/img/structure/B7454798.png)
![4-[1-[2-(2,4-Difluorophenyl)-2-oxoethyl]-4-methyl-2,5-dioxoimidazolidin-4-yl]benzonitrile](/img/structure/B7454818.png)

